2-chloro-N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Description
2-Chloro-N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide (Molecular Formula: C₁₂H₈ClFN₂O₂S₂; Molar Mass: 330.79 g/mol) is a thiazolidinone derivative characterized by:
- A thiazolidinone core with a sulfanylidene (C=S) group at position 2 and a ketone (C=O) at position 2.
- A (5E)-3-fluorophenylmethylidene substituent at position 5, introducing aromaticity and electron-withdrawing effects via the fluorine atom.
- A chloroacetamide group (-NH-CO-CH₂Cl) at position 3, providing electrophilic reactivity .
Properties
IUPAC Name |
2-chloro-N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2S2/c13-6-10(17)15-16-11(18)9(20-12(16)19)5-7-2-1-3-8(14)4-7/h1-5H,6H2,(H,15,17)/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSDHADEYKGSPX-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=S)S2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/2\C(=O)N(C(=S)S2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article examines its biological activity, synthesis, and mechanisms of action based on various research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 330.78 g/mol. The structural features include a thiazolidin ring, a fluorophenyl group, and a chloro substituent, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
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Cell Line Studies :
- The compound was tested against several cancer cell lines including MCF-7 (breast cancer), DLD-1 (colon cancer), and AGS (gastric cancer). Results indicated that it inhibited cell growth in a dose-dependent manner with IC50 values ranging from 1.57 to 13.3 µM across different cell types .
- A specific study reported that the compound exhibited an average GI50 value of 2.80 µM against a panel of 60 tumor cell lines, indicating its potential as a lead compound for further development .
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Mechanism of Action :
- The anticancer activity is believed to be mediated through apoptosis induction. Flow cytometric analysis revealed that the compound increased apoptosis rates significantly in treated cells compared to controls .
- It appears to activate intrinsic apoptotic pathways, possibly involving caspase-independent mechanisms as well as modulation of BAX and Bcl-2 levels .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions starting from simpler thiazolidinone derivatives. Key synthetic routes include:
- Formation of Thiazolidinone Ring : Utilizing appropriate reagents under controlled conditions to ensure high yield.
- Introduction of Functional Groups : The chloro and fluorophenyl groups are integrated into the structure through selective substitution reactions.
The SAR analysis indicates that modifications at specific positions can enhance or diminish biological activity, emphasizing the importance of structural integrity for efficacy .
Research Findings
A variety of studies have contributed to understanding the biological activity of this compound:
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogs
Key Observations:
Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., -F, -Cl, -Br): Enhance stability and electrophilicity, as seen in the target compound and its brominated analog . Heteroaromatic Systems (e.g., thiophene): Modify π-π interactions and solubility, as observed in the thiophene-containing analog .
Pharmacophore Modifications :
- The chloroacetamide moiety is conserved in most analogs, suggesting its critical role in covalent interactions (e.g., with cysteine residues in enzymes) .
- Methylidene Linkers : The E/Z configuration (e.g., 5E in the target compound) influences planarity and conjugation, affecting molecular recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
